molecular formula C13H9F2N5OS B2420773 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 941874-97-1

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No. B2420773
CAS RN: 941874-97-1
M. Wt: 321.31
InChI Key: TWMUDUZLHQQWNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The tetrazole ring, thiophene ring, and carboxamide group each contribute to the overall structure and properties of the molecule.


Chemical Reactions Analysis

Again, while specific information on this compound is lacking, similar compounds are known to undergo a variety of chemical reactions. For example, benzimidazole derivatives can participate in a wide range of reactions due to the presence of the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Unfortunately, without more specific information, it’s difficult to predict these properties .

Scientific Research Applications

Antimicrobial Activity

Research has explored derivatives of thiophene carboxamide compounds for their antimicrobial properties. A study by Sowmya et al. (2018) on thiophenyl pyrazoles and isoxazoles derived from thiophene-2-carboxamides showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger, indicating the compound's relevance in developing new antimicrobial agents (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

Material Science Applications

In materials science, thiophene-based compounds have been investigated for their utility in creating new materials with specific properties. Zhao et al. (2017) constructed a family of thiophene-based metal-organic frameworks that demonstrated efficient luminescent sensory materials for detecting environmental contaminants, showcasing the compound's potential in environmental monitoring and safety applications (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Organic Synthesis and Chemical Reactivity

In the domain of organic synthesis, Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives and analyzed their structural features and nonlinear optical properties through computational applications. This study highlights the compound's utility in the development of materials with potential applications in optics and electronics (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).

Anticancer Research

Further, the compound's derivatives have been studied for their anticancer activities. Atta and Abdel‐Latif (2021) reported the synthesis of thiophene-2-carboxamide derivatives that exhibited inhibitory activity against several cancer cell lines, underscoring the potential of these compounds in the development of new anticancer therapies (Atta & Abdel‐Latif, 2021).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its chemical reactions, and testing of its biological activity. Given the interesting properties of similar compounds, this compound could have potential applications in drug discovery .

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N5OS/c14-9-4-3-8(6-10(9)15)20-12(17-18-19-20)7-16-13(21)11-2-1-5-22-11/h1-6H,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMUDUZLHQQWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide

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